molecular formula C17H14N2O3S2 B11514220 6-ethoxy-2-{[(E)-2-nitro-2-phenylethenyl]sulfanyl}-1,3-benzothiazole

6-ethoxy-2-{[(E)-2-nitro-2-phenylethenyl]sulfanyl}-1,3-benzothiazole

Cat. No.: B11514220
M. Wt: 358.4 g/mol
InChI Key: PQUNHMQLFOUYFP-RVDMUPIBSA-N
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Description

6-ethoxy-2-{[(E)-2-nitro-2-phenylethenyl]sulfanyl}-1,3-benzothiazole is a complex organic compound belonging to the benzothiazole family This compound is characterized by its unique structure, which includes an ethoxy group, a nitro-phenylethenyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-2-{[(E)-2-nitro-2-phenylethenyl]sulfanyl}-1,3-benzothiazole typically involves multiple steps. One common method includes the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with 2-nitro-2-phenylethenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-2-{[(E)-2-nitro-2-phenylethenyl]sulfanyl}-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or nitro-phenylethenyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted benzothiazoles

Scientific Research Applications

6-ethoxy-2-{[(E)-2-nitro-2-phenylethenyl]sulfanyl}-1,3-benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethoxy-2-{[(E)-2-nitro-2-phenylethenyl]sulfanyl}-1,3-benzothiazole involves its interaction with various molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, its benzothiazole core can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethoxy-2-{[(E)-2-nitro-2-phenylethenyl]sulfanyl}-1,3-benzothiazole is unique due to its combination of an ethoxy group, a nitro-phenylethenyl group, and a sulfanyl linkage. This unique structure imparts distinct chemical properties, making it valuable for specific research applications and differentiating it from other benzothiazole derivatives.

Properties

Molecular Formula

C17H14N2O3S2

Molecular Weight

358.4 g/mol

IUPAC Name

6-ethoxy-2-[(E)-2-nitro-2-phenylethenyl]sulfanyl-1,3-benzothiazole

InChI

InChI=1S/C17H14N2O3S2/c1-2-22-13-8-9-14-16(10-13)24-17(18-14)23-11-15(19(20)21)12-6-4-3-5-7-12/h3-11H,2H2,1H3/b15-11+

InChI Key

PQUNHMQLFOUYFP-RVDMUPIBSA-N

Isomeric SMILES

CCOC1=CC2=C(C=C1)N=C(S2)S/C=C(\C3=CC=CC=C3)/[N+](=O)[O-]

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC=C(C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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